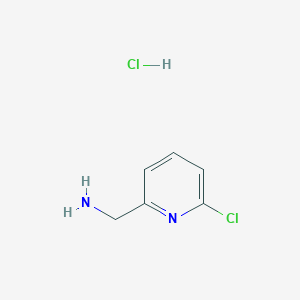

(6-Chloropyridin-2-yl)methanamine hydrochloride

Description

(6-Chloropyridin-2-yl)methanamine hydrochloride is a chlorinated pyridine derivative with the molecular formula C₆H₈ClN₂·HCl (molecular weight: 179.06 g/mol). Its CAS Registry Number is 1060815-16-8 . The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a methanamine group at the 2-position, protonated as a hydrochloride salt. This structure renders it valuable in pharmaceutical and agrochemical synthesis, particularly as a building block for ligands or intermediates in catalytic reactions .

Properties

IUPAC Name |

(6-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEILLTGQCACTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-84-3 | |

| Record name | (6-chloropyridin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-2-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 6-chloropyridine with formaldehyde and ammonia under controlled conditions to yield (6-Chloropyridin-2-yl)methanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation: Products include imines or nitriles.

Reduction: Products include secondary amines.

Scientific Research Applications

(6-Chloropyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of (6-chloropyridin-2-yl)methanamine hydrochloride with related compounds:

*Similarity scores (0–1.00) based on structural overlap with the reference compound .

Key Observations:

- Dihydrochloride analog (CAS 1557921-62-6) has identical core structure but higher molecular weight due to an additional HCl molecule .

- Dichloropyridine derivatives (e.g., 1956369-49-5) exhibit reduced similarity (0.89) due to steric and electronic effects from the second chlorine atom .

- Heterocyclic analogs (e.g., thiazole or pyrimidine cores) show divergent properties. For example, thiazole derivatives (CAS 690632-35-0) have higher molecular weights and altered solubility profiles due to sulfur incorporation .

Spectroscopic Data (NMR)

Comparative ¹H NMR data (methanol-d₄ or DMSO-d₆) for select methanamine hydrochlorides:

The absence of electron-withdrawing groups (e.g., Cl) in furan derivatives results in upfield shifts for the methanamine protons compared to chlorinated analogs .

Commercial Availability and Pricing

- (6-Chloropyridin-2-yl)methanamine dihydrochloride (CAS 1557921-62-6) is priced at ¥12,300/250 mg (Kanto Reagents) .

- Thiazole analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) cost ¥84,200/5 g , reflecting higher synthesis complexity .

- Pyrimidine derivatives like (4-chloro-6-phenylpyrimidin-2-yl)methanamine HCl are niche products, often requiring custom synthesis .

Biological Activity

(6-Chloropyridin-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of a chlorine atom on the pyridine ring alters its electronic properties, which can influence its interaction with biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. This binding can result in the modulation of various biological pathways, leading to therapeutic effects. Notably, compounds with similar structures have been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism and can affect pharmacokinetics when co-administered with other drugs.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Inhibition of Enzymes

The compound has been reported to selectively inhibit certain enzymes, including those involved in metabolic processes. For example, it may interact with cytochrome P450 enzymes, potentially influencing the metabolism of co-administered drugs. This characteristic makes it a candidate for further pharmacological evaluation in drug development.

Case Studies and Research Findings

-

Study on Enzyme Interaction :

- A study highlighted the interaction of this compound with cytochrome P450 enzymes. The inhibition of CYP1A2 was particularly noted, which could lead to significant drug-drug interactions.

-

Antimicrobial Activity :

- In vitro testing demonstrated that this compound showed significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Cell Proliferation Studies :

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.